4-[(E)-({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]butanoic acid
Overview
Description
4-[(E)-({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]butanoic acid is a compound that combines pyridoxal phosphate, the active form of vitamin B6, with gamma-aminobutyric acid, a crucial inhibitory neurotransmitter in the central nervous system. Pyridoxal phosphate serves as a coenzyme in various biochemical reactions, including amino acid metabolism and neurotransmitter synthesis. Gamma-aminobutyric acid plays a significant role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-[(E)-({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]butanoic acid can be synthesized through enzymatic and chemical methods. The enzymatic method involves the use of glutamic acid decarboxylase, which catalyzes the decarboxylation of glutamate to produce gamma-aminobutyric acid. Pyridoxal phosphate acts as a coenzyme in this reaction . The chemical synthesis involves the phosphorylation of pyridoxal to pyridoxal phosphate, followed by the reaction with gamma-aminobutyric acid under controlled conditions .
Industrial Production Methods: Industrial production of gamma-aminobutyric acid often employs microbial fermentation using strains such as Escherichia coli and Lactobacillus plantarum. These microorganisms are engineered to overexpress glutamic acid decarboxylase and pyridoxal kinase, enhancing the production of gamma-aminobutyric acid from glutamate . Optimization of fermentation parameters, such as pH, temperature, and substrate concentration, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]butanoic acid undergoes various chemical reactions, including:
Decarboxylation: Catalyzed by glutamic acid decarboxylase, converting glutamate to gamma-aminobutyric acid.
Transamination: Pyridoxal phosphate acts as a coenzyme in transamination reactions, facilitating the transfer of amino groups between amino acids.
Substitution: Involves the replacement of functional groups in the molecule, often mediated by enzymes.
Common Reagents and Conditions:
Glutamic Acid: Substrate for the decarboxylation reaction.
Pyridoxal Phosphate: Coenzyme in various reactions.
Major Products:
Gamma-Aminobutyric Acid: Produced from the decarboxylation of glutamate.
Pyridoxamine Phosphate: Formed during transamination reactions.
Scientific Research Applications
4-[(E)-({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study enzyme-catalyzed reactions and coenzyme functions.
Biology: Investigated for its role in neurotransmitter synthesis and regulation of neuronal activity.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as epilepsy, anxiety, and depression
Industry: Utilized in the production of functional foods and dietary supplements due to its health benefits.
Mechanism of Action
4-[(E)-({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]butanoic acid exerts its effects through the following mechanisms:
Neurotransmitter Synthesis: Pyridoxal phosphate acts as a coenzyme in the synthesis of gamma-aminobutyric acid from glutamate, enhancing inhibitory neurotransmission.
Receptor Binding: Gamma-aminobutyric acid binds to its receptors, leading to hyperpolarization of the postsynaptic membrane and reducing neuronal firing.
Enzyme Regulation: Pyridoxal phosphate regulates the activity of enzymes involved in amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Glutamate: An excitatory neurotransmitter that is converted to gamma-aminobutyric acid by glutamic acid decarboxylase.
Pyridoxamine Phosphate: Another form of vitamin B6 involved in amino acid metabolism.
Serotonin: A neurotransmitter synthesized with the help of pyridoxal phosphate.
Uniqueness: 4-[(E)-({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]butanoic acid is unique due to its dual role as a coenzyme and neurotransmitter. It combines the metabolic functions of pyridoxal phosphate with the inhibitory effects of gamma-aminobutyric acid, making it a valuable compound in both biochemical research and therapeutic applications .
Properties
IUPAC Name |
4-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylideneamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2O7P/c1-8-12(17)10(6-13-4-2-3-11(15)16)9(5-14-8)7-21-22(18,19)20/h5-6,17H,2-4,7H2,1H3,(H,15,16)(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJAQASGWDIPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NCCCC(=O)O)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63221-68-1 | |
Record name | Pyridoxal phosphate gamma-aminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063221681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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